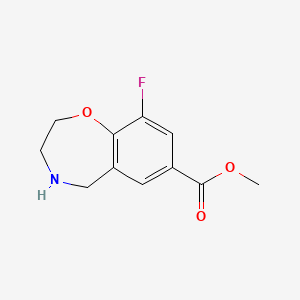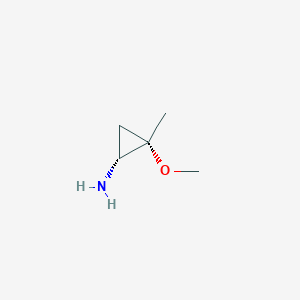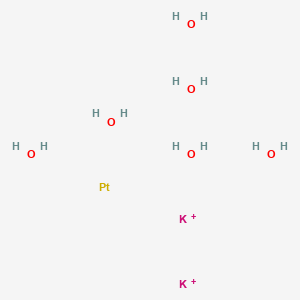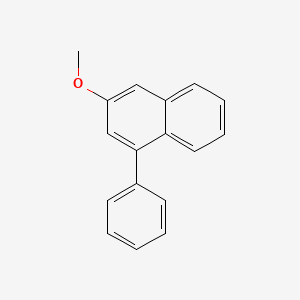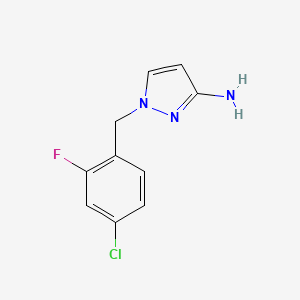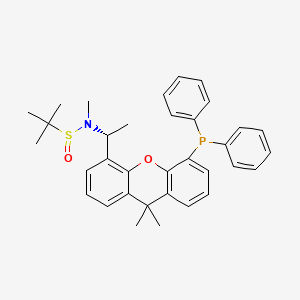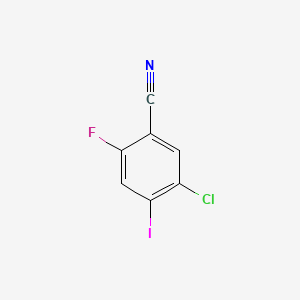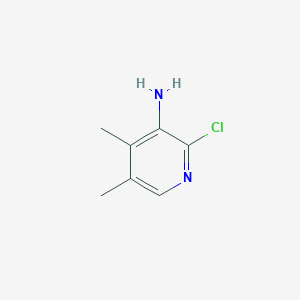
2-Chloro-4,5-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with appropriate reagents under controlled conditions . Another method includes the use of palladium-catalyzed Suzuki cross-coupling reactions, which have been shown to produce pyridine derivatives in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, amination, and purification to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as arylboronic acids in the presence of palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) are used for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Chloro-4,5-dimethylpyridin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-4,5-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine and methyl groups on the pyridine ring, which can affect its binding to target molecules and its overall chemical behavior .
Comparaison Avec Des Composés Similaires
2-Chloro-4,5-dimethylpyridin-3-amine can be compared with other similar compounds, such as:
2-Chloro-3-amino-4-methylpyridine: Similar in structure but differs in the position of the chlorine and amino groups.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C7H9ClN2 |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
2-chloro-4,5-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-10-7(8)6(9)5(4)2/h3H,9H2,1-2H3 |
Clé InChI |
LGDXPOXBLZOADQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)
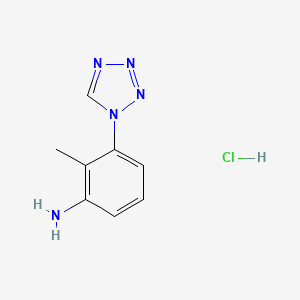
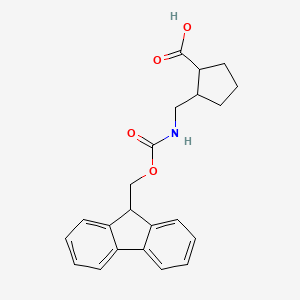
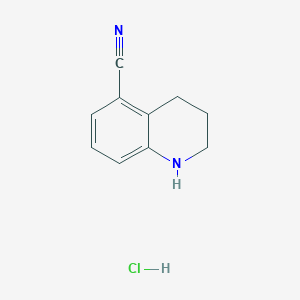
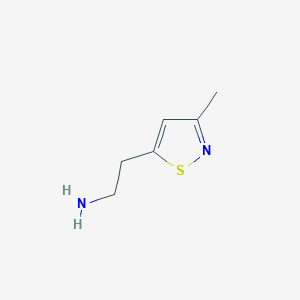
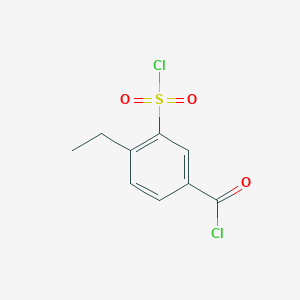
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
